Isothiazole

Übersicht

Beschreibung

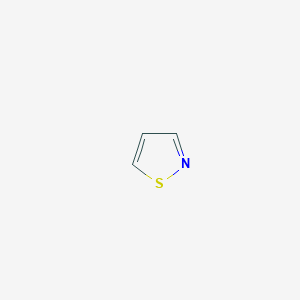

Isothiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. It is an important class of sulfur heterocycles widely utilized in medicinal chemistry and organic synthesis due to its unique properties, which arise from the presence of two electronegative heteroatoms in a 1,2-relationship . This compound and its derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties .

Synthetic Routes and Reaction Conditions:

Condensation Reactions: One common method involves the condensation of thiohydroxylamine with α,β-unsaturated carbonyl compounds.

Metal-Catalyzed Approaches: Recent advances include the use of metal-catalyzed reactions to deliver densely decorated isothiazoles bearing various sensitive functional groups.

Ring Rearrangements: Another approach involves ring rearrangement reactions, which can efficiently produce isothiazoles.

Industrial Production Methods:

Direct Synthesis: Industrially, isothiazoles can be synthesized by the reaction of oxime with sulfuryl chloride in chlorobenzene at 80°C, followed by methylation with dimethyl sulfate.

Three-Component Reactions: This method involves the reaction of enaminoesters, fluorodibromoiamides/ester, and sulfur to produce isothiazoles via two C-F bond cleavages along with the formation of new C-S, C-N, and N-S bonds.

Types of Reactions:

Oxidation: Isothiazoles can undergo oxidation reactions, often using reagents like molecular bromine.

Substitution: Nucleophilic substitution reactions are common, where isothiazoles react with nucleophiles to form substituted derivatives.

Common Reagents and Conditions:

Oxidation: Molecular bromine in ethyl acetate is a common reagent for oxidation reactions.

Reduction: Sodium borohydride is frequently used for reduction reactions.

Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.

Major Products:

Oxidation Products: Oxidation typically yields this compound oxides.

Reduction Products: Reduction reactions produce reduced this compound derivatives.

Substitution Products: Substitution reactions result in a variety of substituted isothiazoles.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Isothiazoles have garnered attention for their diverse pharmacological activities. Numerous derivatives exhibit antiviral, anti-inflammatory, and antimicrobial properties. Below are some notable applications:

- Antiviral Agents : Certain isothiazole derivatives have shown efficacy against viruses, including those responsible for herpes infections. For instance, denotivir (ITCL) is an antiviral drug with significant activity against herpes viruses, demonstrating both antiviral and immunotropic effects .

- Anti-inflammatory Compounds : Isothiazoles have been reported to possess anti-inflammatory properties. Research indicates that derivatives such as 5-(4-chlorobenzoyl) amino-3-methyl-4-isothiazolecarboxylic acid exhibit notable anti-inflammatory activity in various models .

- Cancer Therapeutics : Isothiazoles are being explored for their potential in cancer treatment. Specific compounds have been identified as promising candidates for targeting cancer cells, particularly through mechanisms involving apoptosis .

- Neurological Disorders : Some this compound derivatives are being investigated for their potential use in treating neurodegenerative diseases like Parkinson's disease. Their ability to act on specific receptors linked to these conditions positions them as valuable therapeutic agents .

Industrial Applications

Beyond pharmaceuticals, isothiazoles find applications in various industrial sectors:

- Agricultural Chemicals : Certain this compound derivatives serve as effective fungicides and plant growth regulators. Their ability to modulate plant growth processes makes them valuable in agriculture .

- Material Science : The unique electronic and mechanical properties of isothiazoles contribute to their use in developing new materials with specific functionalities .

Case Study 1: Antiviral Activity

A study evaluated the antiviral efficacy of 5-benzoylamino-N-(4-chlorophenyl)-3-methyl-4-isothiazolecarboxamide (denotivir). In vitro tests demonstrated significant inhibition of herpes virus replication, confirming its potential as a therapeutic agent against viral infections .

Case Study 2: Anti-inflammatory Properties

Research on 5-(4-chlorobenzoyl) amino-3-methyl-4-isothiazolecarboxylic acid derivatives revealed substantial anti-inflammatory effects in animal models. These findings support the development of new anti-inflammatory drugs based on this compound frameworks .

Wirkmechanismus

The antimicrobial activity of isothiazoles is attributed to their ability to inhibit life-sustaining enzymes, specifically those with thiols at their active sites . Isothiazoles form mixed disulfides upon treatment with such species, leading to the disruption of metabolic pathways involving dehydrogenase enzymes . This two-step mechanism involves rapid inhibition of growth and metabolism, followed by irreversible cell damage .

Vergleich Mit ähnlichen Verbindungen

Isothiazole is often compared with other five-membered heterocycles such as thiadiazole, oxadiazole, and isoxazole:

Thiadiazole: Contains three heteroatoms (two nitrogen and one sulfur) and is known for its therapeutic potential.

Oxadiazole: Contains two nitrogen and one oxygen atom, and is used in various industrial and pharmaceutical applications.

Isoxazole: Contains one nitrogen and one oxygen atom, and is widely used in medicinal chemistry.

Uniqueness of this compound: this compound’s unique combination of sulfur and nitrogen atoms in a 1,2-relationship gives it distinct electronic properties and reactivity, making it a versatile scaffold in organic synthesis and medicinal chemistry .

Biologische Aktivität

Isothiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. This article presents a detailed examination of the biological activities associated with this compound and its derivatives, supported by research findings, data tables, and case studies.

1. Antimicrobial Activity

This compound derivatives have demonstrated notable antimicrobial properties against various pathogens. For instance, studies have shown that certain this compound compounds exhibit significant activity against fungi and bacteria.

| Compound | Activity Type | MIC (µM) | Reference |

|---|---|---|---|

| This compound 5b | Antifungal | 4.01 | |

| This compound 5c | Antifungal | 4.23 | |

| This compound 6 | Antibacterial | 2.50 |

The presence of electron-withdrawing groups such as nitro (NO₂) has been identified as beneficial for enhancing antimicrobial activity by increasing the lipophilicity of the compounds .

2. Anticancer Properties

Research has extensively explored the anticancer potential of this compound derivatives. A recent study synthesized a series of thiazole and this compound derivatives that were evaluated for their cytotoxic effects on cancer cell lines.

Case Study: Cytotoxic Activity

In vitro studies indicated that certain this compound derivatives exhibited potent cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound 4c | MCF-7 | 2.57 ± 0.16 | |

| This compound 4c | HepG2 | 7.26 ± 0.44 | |

| Standard Drug | MCF-7 | 6.77 ± 0.41 |

The mechanism of action includes the inhibition of the VEGFR-2 kinase, which plays a critical role in tumor angiogenesis . The promising IC50 values suggest that isothiazoles could serve as lead compounds for further development in cancer therapy.

3. Neuroprotective Effects

Isothiazoles have also been investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.

Case Study: Acetylcholinesterase Inhibition

A series of this compound derivatives were evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown:

These findings indicate that isothiazoles may offer therapeutic benefits in managing cognitive decline associated with Alzheimer's disease through AChE inhibition.

4. Anti-inflammatory Activity

Isothiazoles are also recognized for their anti-inflammatory properties. Various derivatives have shown effectiveness in reducing inflammation markers in preclinical models.

Research Findings

The anti-inflammatory activity of selected isothiazoles was assessed using animal models, demonstrating significant reductions in pro-inflammatory cytokines such as TNF-α and IL-6.

Analyse Chemischer Reaktionen

Chemical Reactions of Isothiazoles

Isothiazoles undergo a variety of chemical reactions, influenced by their aromaticity and the presence of heteroatoms . Some key reactions include:

- Photochemical Isomerization: Isothiazoles can undergo photochemical isomerization reactions. Theoretical studies using model systems like 3-methylisothiazole, 4-methylthis compound, and 5-methylthis compound have elucidated the mechanisms of these reactions . The preferred reaction route involves a transition from the reactant to the Franck–Condon region, followed by a conical intersection and ultimately the photoproduct .

- Reactions with Nucleophiles: this compound 1,1-dioxides react with nucleophiles such as sodium azide, resulting in ring-opening or substitution products .

- Cycloaddition Reactions: Isothiazoles can participate in cycloaddition reactions, forming more complex structures . For example, the 1,3-dipolar cycloaddition of nitrile sulfide to dimethyl acetylenedicarboxylate yields this compound derivatives .

- Metal Complexes: Isothiazoles can form metal complexes, which have applications in catalysis . this compound-metal complexes can act as catalysts for cross-coupling reactions in aqueous and aqueous-alcoholic media, which aligns with green chemistry principles .

- Electrophilic Substitution: Due to their aromatic nature, isothiazoles can undergo electrophilic substitution reactions, although these reactions may be less facile than in more electron-rich aromatic systems .

- Oxidation: Oxidation of enamine-thiones produces isothiazones .

Recent Advances

Recent research has focused on developing efficient and eco-friendly methods for synthesizing isothiazoles . For example, ammonium thiocyanate-promoted neat synthesis of isothiazoles has been reported . Photochemical irradiation can alter the structure of thiazoles and isothiazoles in a selective and predictable manner . A three-component strategy for the synthesis of thiazoles and isothiazoles has also been developed .

Eigenschaften

IUPAC Name |

1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NS/c1-2-4-5-3-1/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTPDFXIESTBQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182980 | |

| Record name | Isothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288-16-4 | |

| Record name | Isothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38FAO14250 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the basic structure of an isothiazole ring?

A1: An this compound ring is a five-membered heterocycle containing three carbon atoms, one sulfur atom, and one nitrogen atom. The sulfur and nitrogen atoms are adjacent to each other within the ring.

Q2: What is the molecular formula and weight of the parent this compound molecule?

A2: The molecular formula of this compound is C3H3NS, and its molecular weight is 85.13 g/mol.

Q3: How can nuclear magnetic resonance (NMR) spectroscopy be used to analyze isothiazoles?

A3: NMR spectroscopy, particularly proton (1H) and carbon-13 (13C) NMR, is a powerful tool for structural analysis of isothiazoles. It helps determine the chemical shifts and coupling constants of the protons in the molecule, providing valuable information about the electronic environment and neighboring atoms. For example, in 5-methylthis compound, the coupling constant for the hydrogen atom at position 3 and those on the methyl group is larger than for hydrogens attached directly to the this compound nucleus at positions 3 and 5. []

Q4: How does the position of substituents on the this compound ring affect its reactivity?

A5: The position of substituents significantly influences the reactivity of the this compound ring. For example, 3,5-dichlorothis compound-4-carbonitrile undergoes regioselective Suzuki coupling reactions, preferentially at the 5-position. [, ] In contrast, attempts to perform Suzuki coupling at the 3-position of various 3-substituted isothiazoles were unsuccessful. []

Q5: What are some common synthetic approaches to access this compound derivatives?

A5: Several synthetic strategies have been developed for the preparation of substituted isothiazoles. Some common methods include:

Q6: Can you provide a specific example of a regioselective synthesis of an this compound derivative?

A7: One example is the reaction of 3,5-dichlorothis compound-4-carbonitrile with aryl- or methylboronic acids. This Suzuki coupling reaction proceeds regiospecifically at the 5-position, affording 3-chloro-5-aryl or 3-chloro-5-methylthis compound-4-carbonitriles in high yields. []

Q7: How do isothiazoles react with electrophiles?

A8: The reactivity of isothiazoles towards electrophiles depends on the substitution pattern and the nature of the electrophile. For example, 3-phenylthieno[3,2-d]this compound is unreactive towards weaker electrophiles but undergoes bromination and nitration at the α-position of the thiophene ring. []

Q8: Can isothiazoles undergo ring-opening reactions?

A9: Yes, isothiazoles can undergo ring-opening reactions under certain conditions. For instance, treatment of N-alkylisothiazolium salts with complex metal hydrides leads to ring cleavage, producing β-enaminothioketones in high yields. []

Q9: What are some notable applications of this compound derivatives?

A9: Isothiazoles exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. Some notable applications include:

Q10: How does the structure of an this compound derivative relate to its biological activity?

A11: Structure-activity relationships (SAR) are crucial for understanding how modifications to the this compound scaffold influence biological activity. For example, in a series of 3,4,5-trisubstituted isothiazoles evaluated for anti-HIV activity, the presence of a thioalkyl chain or dialkylamino function at the 3-position resulted in a loss of potency, while specific substitutions at this position maintained or even enhanced the activity. []

Q11: Can you give an example of an this compound derivative that acts as a chiral auxiliary in stereoselective synthesis?

A12: Saccharine-derived chiral N-enoyl- and N-acyl-2,3-dihydro-1,2-benzthis compound 1,1-dioxides have been successfully employed as stereoface-directing dienophile and dipolarophile auxiliaries in Diels-Alder reactions and 1,3-dipolar cycloadditions. []

Q12: Can isothiazoles undergo metabolic bioactivation?

A13: Yes, certain this compound derivatives have been shown to undergo metabolic bioactivation, potentially leading to toxicity. A study on a potent c-Met inhibitor containing an this compound ring revealed that it underwent CYP450-mediated bioactivation, primarily by CYP3A4, 1A2, and 2D6 in humans and CYP2A2, 3A1, and 3A2 in rats. This bioactivation involved sulfur oxidation, followed by glutathione attack at the 4-position of the this compound ring. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.